Welcome to the BenchChem Online Store!
molecular formula C7H11NO3 B8272486 methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate

methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate

Cat. No. B8272486
M. Wt: 157.17 g/mol
InChI Key: CNROETIFBZHIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388133B2

Procedure details

1-(Methoxycarbonyl)cyclopropanecarboxylic acid 5a (2.5 g, 13.9 mmol, prepared by a known method disclosed in “Tetrahedron Letters, 1987, 28 (36), 4225-4228”) was dissolved in 20 mL of N,N-dimethylformamide, followed by addition of methylamine hydrochloride (1.4 g, 20.8 mmol), N,N-diisopropylethylamine (5.4 g, 41.7 mmol) and 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (7.9 g, 20.8 mmol), and then the reaction solution was stirred for 3 h. 50 mL of saturated sodium bicarbonate solution were added, and the reaction solution was extracted with ethyl acetate (40 mL×3). The organic phases were combined, washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography with elution system A to obtain the title product methyl 1-(methylcarbamoyl)cyclopropanecarboxylate 5b (700 mg, a colorless oil) in 32% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([C:8]([OH:10])=O)[CH2:7][CH2:6]1)=[O:4].Cl.CN.[CH:14]([N:17](CC)C(C)C)(C)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.C(=O)(O)[O-].[Na+]>CN(C)C=O>[CH3:14][NH:17][C:8]([C:5]1([C:3]([O:2][CH3:1])=[O:4])[CH2:7][CH2:6]1)=[O:10] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1(CC1)C(=O)O
Step Two
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
7.9 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate (40 mL×3)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography with elution system

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC(=O)C1(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.